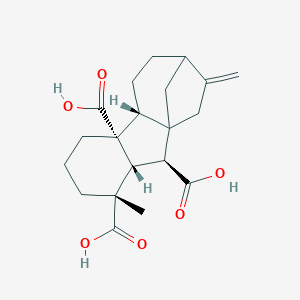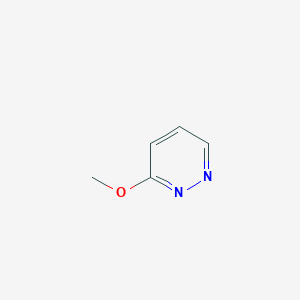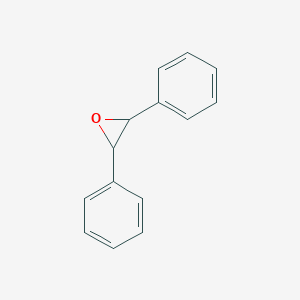
N-(4-羟基苯基)甲基丙烯酰胺
描述
N-(4-Hydroxyphenyl)methacrylamide is a chemical compound that can be synthesized through the reaction of methacryloyl chloride with p-aminophenol, as demonstrated in a study where it was successfully synthesized with a yield of 86% . This compound is of interest due to its potential applications in polymer science and materials engineering, particularly in the synthesis of copolymers with various functional properties.
Synthesis Analysis
The synthesis of N-(4-Hydroxyphenyl)methacrylamide involves a reaction that has been optimized to achieve a high yield, as evidenced by the successful synthesis reported with an 86% yield . The process includes the separation and purification of the product, and the study has explored the factors influencing the synthesis. The product was characterized using various techniques such as FT-IR, 1H NMR, MS spectra, and elemental analysis, ensuring the correct identification and purity of the synthesized compound .
Molecular Structure Analysis
The molecular structure of N-(4-Hydroxyphenyl)methacrylamide has been characterized experimentally and theoretically. Spectroscopic techniques such as IR, 1H, and 13C NMR were used to chemically characterize the synthesized monomer . Additionally, theoretical calculations using density functional theory (DFT/B3LYP) and Hartree–Fock (HF) methods provided insights into the frontier molecular orbitals (FMOs), Fukui functions, and molecular electrostatic potential maps (MEP) of the molecule .
Chemical Reactions Analysis
N-(4-Hydroxyphenyl)methacrylamide can be involved in various chemical reactions, particularly in the formation of copolymers. Studies have shown that it can be copolymerized with other methacrylate monomers to create biocompatible polymers . The reactivity ratios of these copolymerizations have been determined, providing insight into the kinetic behavior and microstructure of the resulting copolymer chains . Furthermore, the compound's potential for forming polymer-bound bioactive molecules has been explored, with applications in creating materials with antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-Hydroxyphenyl)methacrylamide-derived polymers have been extensively studied. For instance, copolymers containing N-(4-Hydroxyphenyl)methacrylamide units have been shown to possess antimicrobial activity, inhibiting the growth of bacteria such as Staphylococcus aureus . The copolymers have also been investigated for their potential in creating enzymatically degradable materials, with the incorporation of oligopeptide sequences that can be cleaved by specific enzymes like chymotrypsin . Additionally, the degradation of side chains by lysosomal enzymes has been studied, providing insights into the biodegradability of these materials .
科学研究应用
生物医学应用
“N-(4-羟基苯基)甲基丙烯酰胺” 已被用于生物医学应用 . 它可用作单体,用于创建支持细胞扩增和分化的聚合物底物 .
药物载体
一项研究表明,壳聚糖修饰的 N-(4-羟基苯基)甲基丙烯酰胺缀合物 (CSNHMA) 可用作药物载体 . 该研究表明,与生理 pH 值相比,在 pH 5.0 时,负载姜黄素的 CSNHMA 纳米颗粒的释放速度更快且持续时间更长 .
基因载体
相同的壳聚糖修饰的 N-(4-羟基苯基)甲基丙烯酰胺缀合物 (CSNHMA) 也被评估为基因载体 . 该研究表明,与天然壳聚糖和 Lipofectamine® 相比,CSNHMA/pGL3 由于存在 N-(4-羟基苯基)甲基丙烯酰胺部分,具有增强的缓冲能力,从而导致所有癌细胞 (A549、HeLa 和 HepG2) 中更高的转染效率 .
光刻应用
“N-(4-羟基苯基)甲基丙烯酰胺” 可用于光刻应用 . 它可用作单体,用于创建光刻中使用的聚合物底物 .
新型缀合物的合成
“N-(4-羟基苯基)甲基丙烯酰胺” 可用于新型缀合物的合成 . 例如,它已用于通过氮杂迈克尔加成反应合成壳聚糖修饰的 N-(4-羟基苯基)甲基丙烯酰胺缀合物 (CSNHMA)
作用机制
Target of Action
N-(4-Hydroxyphenyl)methacrylamide is primarily used as a monomer for biomedical and lithographic applications . It is used to make polymer substrates that support cell expansion and differentiation .
Mode of Action
These substrates then provide a supportive environment for cell expansion and differentiation .
Biochemical Pathways
It is known that the compound plays a role in the processes of cell expansion and differentiation .
Result of Action
The primary result of the action of N-(4-Hydroxyphenyl)methacrylamide is the creation of a conducive environment for cell expansion and differentiation . This is achieved through the formation of polymer substrates that support these cellular processes .
安全和危害
未来方向
生化分析
Biochemical Properties
This conjugate has been evaluated for its potential as a drug and gene carrier . The interaction between N-(4-Hydroxyphenyl)methacrylamide and chitosan occurs via an aza Michael addition reaction .
Cellular Effects
The cellular effects of N-(4-Hydroxyphenyl)methacrylamide are primarily observed through its role in the CSNHMA conjugate. In this form, it has shown potential for drug delivery and gene transfection in cancer cells . The conjugate has demonstrated higher transfection efficiency in A549, HeLa, and HepG2 cancer cells compared to native chitosan and Lipofectamine® .
Molecular Mechanism
The molecular mechanism of N-(4-Hydroxyphenyl)methacrylamide’s action is related to its role in the CSNHMA conjugate. The conjugate’s enhanced buffering capacity, due to the presence of the N-(4-Hydroxyphenyl)methacrylamide moiety, leads to higher transfection efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, N-(4-Hydroxyphenyl)methacrylamide in the form of CSNHMA has been used to prepare nanoparticles for drug delivery . These nanoparticles demonstrated a faster and sustained release of curcumin at pH 5.0 compared to physiological pH .
属性
IUPAC Name |
N-(4-hydroxyphenyl)-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(2)10(13)11-8-3-5-9(12)6-4-8/h3-6,12H,1H2,2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSZONUJSGDIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172836 | |
| Record name | Acrylanilide, 4'-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19243-95-9 | |
| Record name | (4-Hydroxyphenyl)methacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19243-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylanilide, 4'-hydroxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019243959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylanilide, 4'-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Hydroxyphenyl)methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of N-(4-Hydroxyphenyl)methacrylamide in drug delivery?
A: N-(4-Hydroxyphenyl)methacrylamide exhibits promise as a component in drug delivery systems. Research suggests its incorporation into copolymers with 2-hydroxyethyl methacrylate enhances chain flexibility and swelling behavior []. This characteristic proves advantageous in controlled release applications, influencing drug release profiles. Further investigation into its compatibility with specific drugs and its biodegradability is crucial for realizing its full potential in targeted drug delivery.
Q2: How does N-(4-Hydroxyphenyl)methacrylamide contribute to the performance of Acrylonitrile-Butadiene Rubber (NBR)?
A: N-(4-Hydroxyphenyl)methacrylamide functions as an effective antioxidant when incorporated into NBR mixes []. Specifically, it demonstrates superior performance in reducing swelling and improving compression recovery properties compared to the industrial standard phenyl-B-naphthylamine (PBN). This finding highlights its potential for enhancing the longevity and performance of NBR products, particularly in demanding applications like oil seals.
Q3: What is the significance of studying the reactivity ratios of copolymers containing N-(4-Hydroxyphenyl)methacrylamide?
A: Understanding the reactivity ratios of copolymers containing N-(4-Hydroxyphenyl)methacrylamide is crucial for tailoring their properties []. These ratios provide insights into the copolymerization kinetics and the distribution of monomer units within the polymer chain. This information is essential for predicting and controlling the resulting copolymer's properties, such as chain flexibility, swelling behavior, and ultimately, its suitability for specific applications like drug delivery.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


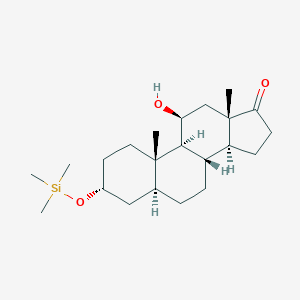
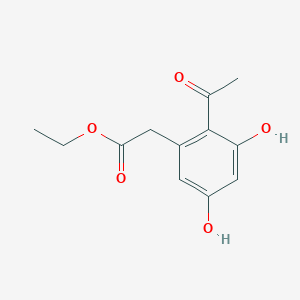
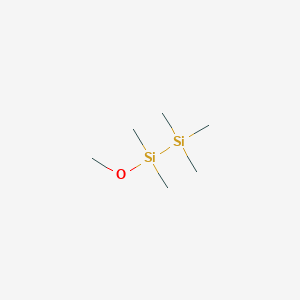
![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)
